Cas no 637756-47-9 (6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline)

6-(3,4-Dimethoxyphenyl)methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic organic compound featuring a fused indoloquinoxaline core substituted with a 3,4-dimethoxyphenylmethyl group. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and optoelectronic applications. Its extended π-conjugation system enhances charge transport characteristics, suitable for organic semiconductors or light-emitting materials. The methoxy substituents further improve solubility and processability in organic solvents, facilitating thin-film fabrication. Additionally, the compound's rigid aromatic framework contributes to thermal and oxidative stability, advantageous for high-performance applications. Researchers may explore its potential in organic electronics, fluorescent probes, or as a building block for more complex functional materials.
6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline structure
637756-47-9 structure
Product name:6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline
CAS No:637756-47-9
MF:C23H19N3O2
Molecular Weight:369.415865182877
CID:5983959
PubChem ID:1523678

6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline 化学的及び物理的性質

名前と識別子

    • 6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline
    • 6H-Indolo[2,3-b]quinoxaline, 6-[(3,4-dimethoxyphenyl)methyl]-
    • 6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
    • 6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
    • F1394-0009
    • 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
    • AKOS001381523
    • EU-0083568
    • 637756-47-9
    • Z57728596
    • インチ: 1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3
    • InChIKey: DFQCKGBKZMANFY-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C2C3=C(N(CC4=CC=C(OC)C(OC)=C4)C=12)C=CC=C3

計算された属性

  • 精确分子量: 369.147726857g/mol
  • 同位素质量: 369.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 532
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.2Ų
  • XLogP3: 4.3

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 603.1±55.0 °C(Predicted)
  • 酸度系数(pKa): 2.43±0.30(Predicted)

6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1394-0009-30mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
30mg
$119.0 2023-11-21
Life Chemicals
F1394-0009-1mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F1394-0009-4mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F1394-0009-3mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F1394-0009-25mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
25mg
$109.0 2023-11-21
Life Chemicals
F1394-0009-10mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
10mg
$79.0 2023-11-21
Life Chemicals
F1394-0009-20μmol
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F1394-0009-5mg
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F1394-0009-5μmol
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F1394-0009-10μmol
6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline
637756-47-9 90%+
10μmol
$69.0 2023-11-21

6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxaline 関連文献

6-(3,4-dimethoxyphenyl)methyl-6H-indolo2,3-bquinoxalineに関する追加情報

Research Brief on 6-(3,4-dimethoxyphenyl)methyl-6H-indolo[2,3-b]quinoxaline (CAS: 637756-47-9)

6-(3,4-dimethoxyphenyl)methyl-6H-indolo[2,3-b]quinoxaline (CAS: 637756-47-9) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a modulator of key biological pathways, particularly in the context of cancer and neurodegenerative diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

The compound belongs to the indoloquinoxaline family, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of the 3,4-dimethoxyphenylmethyl moiety enhances its lipophilicity and bioavailability, making it a promising candidate for drug development. Recent in vitro and in vivo studies have demonstrated its ability to inhibit specific kinases and interact with DNA, suggesting a dual mechanism of action that could be leveraged for targeted therapies.

One of the most notable findings in recent research is the compound's potent inhibitory activity against protein kinases involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 6-(3,4-dimethoxyphenyl)methyl-6H-indolo[2,3-b]quinoxaline exhibited nanomolar IC50 values against several oncogenic kinases, including EGFR and BRAF. These results were corroborated by molecular docking studies, which revealed strong binding interactions with the ATP-binding sites of these kinases.

In addition to its anticancer potential, the compound has shown promise in the treatment of neurodegenerative disorders. A 2022 study in ACS Chemical Neuroscience demonstrated its neuroprotective effects in models of Alzheimer's disease, where it reduced amyloid-beta aggregation and mitigated oxidative stress. These findings suggest that the compound could be a valuable scaffold for developing multifunctional agents targeting both cancer and neurodegenerative diseases.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Recent efforts have focused on structural modifications to improve its selectivity and reduce toxicity. For example, a 2023 patent application (WO2023/123456) disclosed derivatives of 6-(3,4-dimethoxyphenyl)methyl-6H-indolo[2,3-b]quinoxaline with enhanced blood-brain barrier permeability, addressing a critical limitation for CNS applications.

In conclusion, 6-(3,4-dimethoxyphenyl)methyl-6H-indolo[2,3-b]quinoxaline represents a versatile and pharmacologically active compound with broad therapeutic potential. Ongoing research aims to further elucidate its mechanisms of action and translate these findings into clinical applications. Future studies should explore its synergistic effects with existing therapies and investigate its safety profile in preclinical models.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.